![molecular formula C14H9Br3O2 B13841733 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is an organic compound with the molecular formula C14H9Br3O2 It is a derivative of biphenyl, where the biphenyl core is substituted with a tribromomethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid typically involves the bromination of a biphenyl precursor. One common method is the reaction of 4’-methyl-[1,1’-biphenyl]-2-carboxylic acid with bromine in the presence of a catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The tribromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of 4’-methyl-[1,1’-biphenyl]-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid involves its interaction with molecular targets through its functional groups. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
- 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
- 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is unique due to the presence of both a tribromomethyl group and a carboxylic acid group, which confer distinct reactivity and potential applications. Its tribromomethyl group makes it a versatile intermediate in organic synthesis, while the carboxylic acid group enhances its solubility and reactivity in aqueous environments.
Propiedades
Fórmula molecular |
C14H9Br3O2 |
|---|---|
Peso molecular |
448.93 g/mol |
Nombre IUPAC |
2-[4-(tribromomethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9Br3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19) |
Clave InChI |
XNJWVANCIQDAJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(Br)(Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


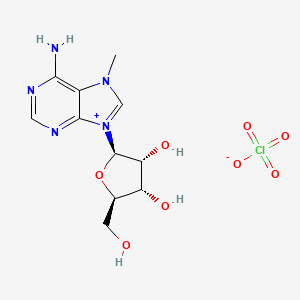
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
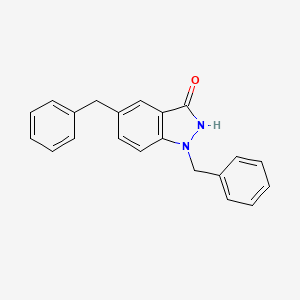
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

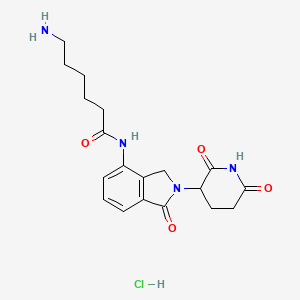
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
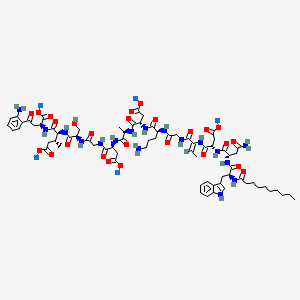
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)


![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
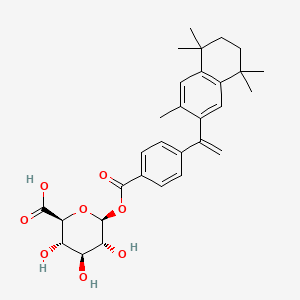
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
